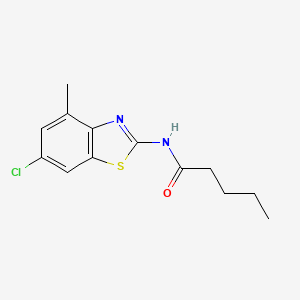

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)pentanamide

Description

N-(6-Chloro-4-methyl-1,3-benzothiazol-2-yl)pentanamide is a synthetic benzothiazole derivative characterized by a chloro substituent at position 6 and a methyl group at position 4 of the benzothiazole ring, with a pentanamide chain at position 2.

Properties

IUPAC Name |

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)pentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN2OS/c1-3-4-5-11(17)15-13-16-12-8(2)6-9(14)7-10(12)18-13/h6-7H,3-5H2,1-2H3,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKBATOWJDAJRRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=NC2=C(S1)C=C(C=C2C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)pentanamide typically involves the following steps:

Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

Introduction of the Chloro and Methyl Groups: The chloro and methyl groups can be introduced through electrophilic substitution reactions using appropriate reagents such as chlorinating agents and methylating agents.

Attachment of the Pentanamide Side Chain: The final step involves the acylation of the benzothiazole derivative with pentanoyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and microwave-assisted synthesis may be employed to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)pentanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the amide group to an amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its antimicrobial and antifungal properties.

Medicine: Explored for its potential as an anti-inflammatory and analgesic agent.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)pentanamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis. In anti-inflammatory applications, the compound may inhibit the production of pro-inflammatory cytokines by modulating signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)pentanamide with structurally related benzothiazole derivatives, focusing on substituents, pharmacological activity, and physicochemical properties:

Key Comparative Findings

The chloro and methyl substituents in the target compound may enhance binding to parasitic tubulin (analogous to albendazole’s mechanism) while improving selectivity .

Drug-Likeness and Pharmacokinetics: N-(4-Methoxyphenyl)pentanamide adheres to BigPharma filters (Ghose, Veber, Lipinski) with a synthetic accessibility score of 1.34, indicating easier synthesis than albendazole (score: 2.58) .

Cytotoxicity :

- Methoxy and fluoro analogs exhibit lower cytotoxicity than albendazole, suggesting that electron-withdrawing groups (e.g., Cl, F) may balance potency and safety .

Synthetic Accessibility :

- Compounds with simpler substituents (e.g., methoxy) are more synthetically tractable, whereas chloro-methyl derivatives may require multi-step protocols (e.g., halogenation, amidation) .

Biological Activity

Overview

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)pentanamide is a compound that belongs to the benzothiazole family, which is known for its diverse biological activities. This compound has garnered attention in recent years due to its potential therapeutic applications, particularly in antimicrobial and anticancer domains. The following sections will detail its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Target Enzymes : The compound has been shown to inhibit DprE1, an essential enzyme involved in the biosynthesis of arabinogalactan, a critical component of the cell wall in Mycobacterium tuberculosis (Mtb). This inhibition compromises the integrity of the bacterial cell wall, leading to cell death.

- Biochemical Pathways : The compound's action disrupts the arabinogalactan biosynthesis pathway, which is vital for the survival of Mtb. This mechanism is particularly significant given the increasing resistance of Mtb to conventional antibiotics .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties:

- Inhibition of Mycobacterium tuberculosis : In vitro studies have demonstrated that this compound effectively inhibits the growth of Mtb, with IC50 values comparable to existing first-line anti-tubercular drugs. For instance, a recent study reported an IC50 value of approximately 10 µM against Mtb H37Rv strain .

Anticancer Activity

The potential anticancer properties of this compound have also been explored:

- Cell Line Studies : In vitro assays using various cancer cell lines (e.g., HeLa and A549) indicated that this compound induces apoptosis and inhibits cell proliferation. The mechanism involves the activation of caspase pathways and modulation of apoptotic markers such as Bcl-2 and Bax.

Case Studies and Experimental Data

A series of studies have been conducted to evaluate the biological activity of this compound:

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

- Absorption and Distribution : Preliminary studies suggest that the compound has favorable solubility characteristics, enhancing its bioavailability.

- Metabolism : The metabolic pathways are yet to be fully elucidated; however, initial findings indicate potential metabolic stability which could prolong its therapeutic action.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)pentanamide, and what critical reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves amidation of a benzothiazole precursor with pentanamide derivatives. A common route starts with 4-amino-2-chlorobenzoyl chloride, reacted with pentanamide under anhydrous conditions using a base (e.g., triethylamine) to prevent hydrolysis . Hydrochloride salt formation may follow to enhance solubility. Key parameters include:

- Temperature : Controlled heating (40–60°C) to avoid side reactions.

- Solvent : Use of aprotic solvents (e.g., DMF) to stabilize intermediates.

- Purity Monitoring : TLC or HPLC to track reaction progress .

Q. Which spectroscopic and analytical techniques are most effective for confirming the structural integrity of N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)pentanamide?

- Methodological Answer :

- NMR Spectroscopy : H NMR identifies aromatic protons (δ 6.4–8.2 ppm for benzothiazole) and aliphatic chains (δ 1.2–2.5 ppm for pentanamide) .

- IR Spectroscopy : Peaks at ~1650 cm (amide C=O stretch) and ~690 cm (C-Cl stretch) confirm functional groups .

- Mass Spectrometry : High-resolution MS validates the molecular ion peak (e.g., m/z 310.05 for [M+H]) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical and experimental spectral data (e.g., NMR chemical shifts) for N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)pentanamide?

- Methodological Answer :

- Computational Modeling : Use density functional theory (DFT) to simulate NMR spectra and compare with experimental data. Adjust for solvent effects (e.g., CDCl vs. DMSO-d) .

- Crystallographic Validation : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement resolves ambiguities in bond lengths/angles .

- Red Flags : Unexpected splitting in H NMR may indicate impurities; repeat recrystallization or column chromatography .

Q. What experimental strategies are recommended to investigate the structure-activity relationships (SAR) of benzothiazole derivatives like N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)pentanamide?

- Methodological Answer :

- Functional Group Modulation : Synthesize analogs by replacing the chloro or methyl groups with electron-withdrawing/donating substituents (e.g., nitro, methoxy) .

- Biological Assays : Test derivatives in enzyme inhibition assays (e.g., kinase or protease targets) to correlate substituent effects with IC values .

- Molecular Docking : Use software like AutoDock to predict binding interactions with target proteins (e.g., benzothiazole rings in hydrophobic pockets) .

Q. How can SHELX software be utilized in the structural refinement of N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)pentanamide derivatives, and what are common pitfalls in crystallographic data interpretation?

- Methodological Answer :

- Refinement Workflow : SHELXL refines atomic coordinates using least-squares minimization. Key steps include:

- TWIN Commands : For handling twinned crystals .

- HKLF 5 Format : For high-resolution data (>1.0 Å) .

- Pitfalls :

- Overfitting : Avoid excessive parameterization (e.g., anisotropic displacement parameters for light atoms).

- Disorder Modeling : Use PART instructions to resolve disordered solvent molecules .

Q. In the synthesis of N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)pentanamide, how do variations in solvent choice and temperature impact the formation of by-products, and what analytical methods are used to monitor these effects?

- Methodological Answer :

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic amidation, while protic solvents (e.g., MeOH) may hydrolyze intermediates .

- Temperature : Elevated temperatures (>70°C) risk decarboxylation or ring-opening of the benzothiazole core .

- By-Product Analysis :

- HPLC-MS : Identifies dimers or oxidized by-products.

- TGA/DSC : Detects thermal degradation products during salt formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.